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Compound of Interest

Compound Name: Bovine Serum Albumin-Cy5.5

Cat. No.: B10822997 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing Bovine Serum Albumin

(BSA) conjugated with the near-infrared fluorescent dye Cy5.5 for live-cell imaging. This

powerful tool allows for the real-time visualization and quantification of albumin uptake and

trafficking in living cells, offering valuable insights into cellular physiology, drug delivery, and

disease pathology.

BSA-Cy5.5 is a valuable tool for researchers in cell biology and drug development. Its near-

infrared fluorescence minimizes background autofluorescence from cells and tissues, leading

to a higher signal-to-noise ratio.[1] This characteristic, combined with the biocompatibility of

BSA, makes it an excellent probe for studying endocytosis and protein uptake pathways in a

variety of cell types.[1][2]

Key Applications
Monitoring Endocytosis and Protein Uptake: Track the internalization of albumin in real-time

to study the dynamics of endocytic pathways.[1][3]

Drug Delivery Studies: Use BSA-Cy5.5 as a carrier to visualize the cellular uptake and

intracellular fate of conjugated drugs or nanoparticles.
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Investigating Albumin-Receptor Interactions: Elucidate the role of albumin receptors, such as

megalin and cubilin, in health and disease.[4]

High-Throughput Screening: Quantify cellular uptake of BSA-Cy5.5 using flow cytometry for

screening potential therapeutic agents that modulate protein uptake.[5][6]

Quantitative Data Summary
The following tables summarize key quantitative parameters for live-cell imaging experiments

using BSA-Cy5.5, compiled from various studies. These values should be used as a starting

point and may require optimization for specific cell types and experimental conditions.

Table 1: BSA-Cy5.5 Labeling and Spectral Properties

Parameter Value Reference

Excitation Wavelength (max) 675 nm [7]

Emission Wavelength (max) 694 nm [7]

Labeling Ratio
2-7 Cy5.5 dyes per BSA

molecule
[7]

Storage Conditions 4°C, protected from light [7]

Table 2: Experimental Parameters for Live-Cell Imaging of BSA-Cy5.5 Uptake
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Parameter
Recommended
Range

Considerations Reference

BSA-Cy5.5

Concentration
10 - 100 µg/mL

Concentration-

dependent uptake has

been observed.[3]

Optimal concentration

should be determined

empirically.

[8]

Incubation Time 5 minutes - 24 hours

Uptake can be rapid,

with significant

internalization

observed within

minutes to hours.[9]

[8][9]

Cell Type

Various (e.g.,

endothelial, epithelial,

cancer cell lines)

Receptor expression

levels (megalin,

cubilin, FcRn) will

influence uptake

efficiency.[4]

[3][10]

Imaging Temperature 37°C with 5% CO₂

Maintaining

physiological

conditions is crucial

for live-cell imaging.

[9]

Table 3: Confocal Microscopy Settings for Cy5.5 Imaging
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Parameter
Recommended
Setting

Considerations Reference

Excitation Laser 633 nm or 647 nm
Efficient excitation of

Cy5.5.[11]
[11]

Emission Filter

660 - 710 nm

bandpass or long-

pass >665 nm

Collects the peak

emission of Cy5.5

while minimizing

bleed-through from

other fluorophores.

[12]

Pinhole Size 1 Airy Unit

Provides a good

balance between

signal detection and

optical sectioning.

[13]

Detector Gain/Offset

Adjust to maximize

signal without

saturation

The signal should be

within the linear range

of the detector.

Background should be

just above zero.

[14]

Pixel Dwell Time 1 - 10 µs

Longer dwell times

can increase signal

but also

photobleaching.[13]

[13]

Experimental Protocols
Protocol 1: Live-Cell Imaging of BSA-Cy5.5 Uptake by
Confocal Microscopy
This protocol details the steps for visualizing the internalization of BSA-Cy5.5 in cultured cells.

Materials:

BSA-Cy5.5 conjugate
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Cultured cells grown on glass-bottom dishes or chamber slides

Complete cell culture medium

Live-cell imaging solution (e.g., phenol red-free medium supplemented with HEPES)

Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to achieve 60-80%

confluency on the day of the experiment.

Preparation of BSA-Cy5.5 Solution: Prepare a working solution of BSA-Cy5.5 in pre-warmed

complete cell culture medium at the desired concentration (e.g., 50 µg/mL).

Cell Incubation: Remove the culture medium from the cells and replace it with the BSA-

Cy5.5 containing medium.

Live-Cell Imaging:

Place the dish or slide on the stage of the confocal microscope within the environmental

chamber.

Allow the cells to equilibrate for at least 15 minutes.

Set the imaging parameters according to Table 3.

Acquire images at different time points (e.g., 5, 15, 30, 60 minutes) to observe the

dynamics of uptake. Use a time-lapse function for continuous monitoring.

Image Analysis: Analyze the acquired images to observe the localization of BSA-Cy5.5 within

the cells over time.

Protocol 2: Quantitative Analysis of BSA-Cy5.5 Uptake
by Flow Cytometry
This protocol provides a method for quantifying the cellular uptake of BSA-Cy5.5.
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Materials:

BSA-Cy5.5 conjugate

Cultured cells in suspension or adherent cells detached with a non-enzymatic cell

dissociation solution

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1

x 10⁶ cells/mL in complete culture medium.

Incubation with BSA-Cy5.5: Add BSA-Cy5.5 to the cell suspension at the desired final

concentration. Incubate for the desired time at 37°C.

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the

supernatant. Wash the cells twice with ice-cold PBS to remove unbound BSA-Cy5.5.

Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS

with 1% BSA).

Flow Cytometry Analysis:

Analyze the cells on a flow cytometer equipped with a red laser for excitation.

Detect the Cy5.5 fluorescence in the appropriate channel (e.g., APC-Cy7 or a similar far-

red channel).

Gate on the live cell population using forward and side scatter properties.

Quantify the mean fluorescence intensity (MFI) of the cell population to determine the level

of BSA-Cy5.5 uptake.[15]
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Visualizations
Albumin Uptake Signaling Pathway
The uptake of albumin by cells, particularly in specialized cells like proximal tubule epithelial

cells, is a receptor-mediated process. The primary receptors involved are megalin and cubilin,

which work in concert to internalize albumin via clathrin-mediated endocytosis.[4] Following

endocytosis, the albumin-containing vesicles can be targeted for lysosomal degradation or

undergo transcytosis, a process regulated by the neonatal Fc receptor (FcRn).[4] The

PI3K/AKT signaling pathway has been shown to be activated upon albumin binding and plays a

crucial role in regulating this endocytic process.[10][16]
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Caption: Albumin uptake is initiated by binding to megalin/cubilin receptors.

Experimental Workflow for Live-Cell Imaging
The following diagram outlines the general workflow for a live-cell imaging experiment to

monitor BSA-Cy5.5 uptake.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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